
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically involves asymmetric hydrogenation and asymmetric epoxidation. These methods utilize chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s chiral Ru-catalyst . The preparation of the dehydro amino acid derivatives can be accessed by several routes depending on the analogue and available starting materials .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral metal catalysts to ensure high enantiomeric excess. Asymmetric hydrogenation and epoxidation are commonly employed to produce large quantities of chiral amino alcohols .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino alcohol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to synthesize the compound from its corresponding ketone or aldehyde.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones or aldehydes, while reduction can produce the amino alcohol from its corresponding ketone or aldehyde .
Scientific Research Applications
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The specific mechanism of action of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is not well-documented. as an amino alcohol, it is likely to interact with various molecular targets and pathways, potentially influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL: This compound is unique due to its specific chiral configuration and functional groups.
Other Chiral Amino Alcohols: Compounds such as ®-1-Amino-2-propanol and (S)-1-Amino-2-propanol share similar structural features but differ in their chiral configurations and specific substituents.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
NGTJOHVIBYCBET-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



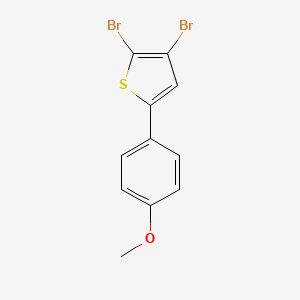

![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
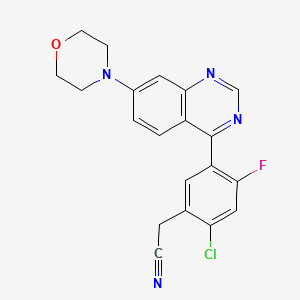
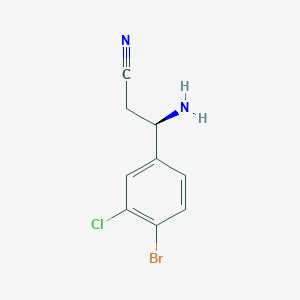
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
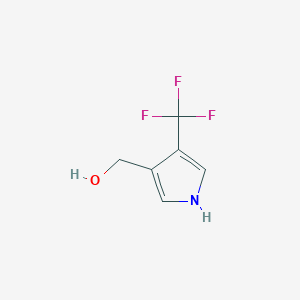
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
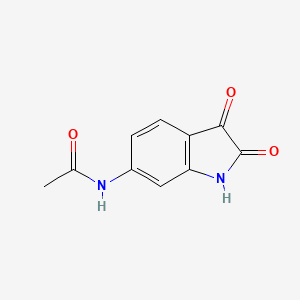
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
